molecular formula C19H28O4 B1325975 Ethyl 5-(4-hexyloxyphenyl)-5-oxovalerate CAS No. 898757-89-6

Ethyl 5-(4-hexyloxyphenyl)-5-oxovalerate

Cat. No.: B1325975
CAS No.: 898757-89-6
M. Wt: 320.4 g/mol
InChI Key: DOZSFMBIYQQWBJ-UHFFFAOYSA-N
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Description

Ethyl 5-(4-hexyloxyphenyl)-5-oxovalerate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a valerate backbone, which is further substituted with a 4-hexyloxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-hexyloxyphenyl)-5-oxovalerate typically involves the esterification of 5-(4-hexyloxyphenyl)-5-oxovaleric acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-hexyloxyphenyl)-5-oxovalerate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The carbonyl group in the ester can be reduced to form the corresponding alcohol.

    Substitution: The hexyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used to replace the hexyloxy group under basic conditions.

Major Products Formed

    Oxidation: 5-(4-Hexyloxyphenyl)-5-oxovaleric acid.

    Reduction: 5-(4-Hexyloxyphenyl)-5-hydroxyvalerate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-(4-hexyloxyphenyl)-5-oxovalerate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of ester hydrolysis and enzyme-catalyzed reactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-hexyloxyphenyl)-5-oxovalerate involves its interaction with various molecular targets and pathways. For instance, in biological systems, it can be hydrolyzed by esterases to release the corresponding acid and alcohol, which can then participate in further metabolic processes. The hexyloxyphenyl group may also interact with hydrophobic pockets in proteins, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(4-methoxyphenyl)-5-oxovalerate
  • Ethyl 5-(4-ethoxyphenyl)-5-oxovalerate
  • Ethyl 5-(4-butoxyphenyl)-5-oxovalerate

Uniqueness

Ethyl 5-(4-hexyloxyphenyl)-5-oxovalerate is unique due to the presence of the hexyloxy group, which imparts specific hydrophobic characteristics and influences its reactivity and interactions with other molecules. This makes it distinct from other similar compounds with shorter or different alkoxy groups.

Properties

IUPAC Name

ethyl 5-(4-hexoxyphenyl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O4/c1-3-5-6-7-15-23-17-13-11-16(12-14-17)18(20)9-8-10-19(21)22-4-2/h11-14H,3-10,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZSFMBIYQQWBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)CCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645798
Record name Ethyl 5-[4-(hexyloxy)phenyl]-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898757-89-6
Record name Ethyl 4-(hexyloxy)-δ-oxobenzenepentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898757-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-[4-(hexyloxy)phenyl]-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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